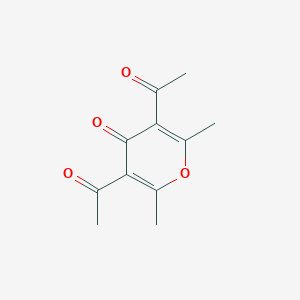

3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one (CAS: 520-45-6; alternative CAS: 19396-77-1) is a substituted 4H-pyran-4-one derivative characterized by acetyl groups at positions 3 and 5 and methyl groups at positions 2 and 4. This compound is synthesized through multiple pathways:

- AlCl₃-assisted synthesis: Refluxing isopropenyl acetate with excess AlCl₃ in 1,2-dichloroethane yields the compound in 17% yield. Under mild acidic conditions (2% HCl, 20°C), it undergoes cleavage to form 3-acetyl-2,6-dimethyl-4H-pyran-4-one (87% yield), while harsher conditions (17% HCl, reflux) yield 2,6-dimethyl-4H-pyran-4-one (61% yield) .

- DMAP-catalyzed autocondensation: The compound is formed as a cyclic product during the autocondensation of acetic anhydride catalyzed by 4-dimethylaminopyridine (DMAP), alongside dehydracetic acid and other derivatives .

- Sodium ethoxide-mediated reactions: Reacting 3-acetyl-2,6-dimethyl-4H-pyran-4-one with sodium ethoxide in ethanol yields the diacetyl derivative (17% yield) .

Physical properties include a melting point of 95°C (for related derivatives) and spectral data (¹H NMR, IR, MS) confirming its structure . Its reactivity and acetyl substituents make it a versatile intermediate for synthesizing crown ethers, podands, and bioactive analogs .

常见问题

Q. Basic: What are the common synthetic routes for 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions. For example, a method involves reacting 2,6-dimethyl-4H-pyran-4-one with malononitrile in acetic anhydride under reflux conditions, followed by purification via recrystallization from heptane . Optimization focuses on:

- Catalyst selection : Acidic or basic catalysts (e.g., polyphosphoric acid) influence reaction rates and yields.

- Temperature control : Reflux conditions (e.g., 1.5 hours at 100–120°C) ensure complete conversion.

- Solvent choice : Polar aprotic solvents (e.g., acetic anhydride) enhance solubility and stability of intermediates.

- Purification : Recrystallization or column chromatography resolves byproducts .

Q. Basic: What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and acetyl/methyl group integration .

- Mass spectrometry (MS) : High-resolution MS (e.g., GC-MS) validates molecular weight (e.g., 144.1253 g/mol for related pyranones) and fragmentation patterns .

- IR spectroscopy : Carbonyl (C=O) stretches (~1700 cm−1) and acetyl group vibrations are diagnostic .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state structures .

Q. Advanced: How can computational methods predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) are used to:

- Target selection : Prioritize proteins like HIV-1 reverse transcriptase (PDB: 3V81) or SARS-CoV-2 RNA polymerase (PDB: 7AAP) based on structural homology .

- Binding energy analysis : Derivatives with oxocino[4,3-b]pyridine moieties show higher binding affinity (-9.5 kcal/mol) than drugs like Favipiravir (-7.2 kcal/mol) .

- ADMET profiling : Predict pharmacokinetics (e.g., logP for lipophilicity) using Gaussian 16 or Discovery Studio .

Q. Advanced: How do substituent variations (e.g., acetyl vs. hydroxyl groups) affect reactivity and bioactivity?

Substituents dictate electronic and steric properties:

- Electron-withdrawing groups (e.g., acetyl) : Increase electrophilicity, enhancing nucleophilic attack in cyclization reactions .

- Hydroxyl groups : Improve solubility and antioxidant activity (e.g., 3,5-dihydroxy derivatives inhibit lipid peroxidation) .

- Methyl groups : Steric hindrance reduces enzymatic degradation, prolonging biological activity .

Comparative studies show acetyl derivatives exhibit stronger antiviral activity, while hydroxylated analogs excel in antioxidant assays .

Q. Advanced: How can researchers resolve contradictions in spectroscopic or biological data for this compound?

Contradictions arise from:

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter XRD patterns .

- Impurity interference : Trace byproducts (e.g., unreacted aldehydes) skew NMR/MS results; purify via HPLC .

- Biological assay variability : Standardize protocols (e.g., MIC for antimicrobial tests) and use positive controls (e.g., Nevirapine for antiviral assays) .

Q. Basic: What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of acetic anhydride fumes .

- Waste disposal : Neutralize acidic byproducts before disposal .

- Toxicity data : The compound is not FDA-approved; avoid in vivo testing without ethical approval .

Q. Advanced: What strategies improve the yield of cyclization reactions involving this compound?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) .

- Catalyst screening : Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., proline) enhance regioselectivity .

- Solvent-free conditions : Minimize side reactions and simplify purification .

- In situ monitoring : Use TLC or inline IR to track reaction progress .

Q. Advanced: How does the compound’s electronic structure influence its UV-Vis absorption?

- Conjugation effects : Extended π-systems (e.g., pyranone ring) absorb at ~270–300 nm .

- Substituent impact : Acetyl groups redshift absorption due to n→π* transitions; methyl groups cause minor shifts .

- Solvent polarity : Hypsochromic shifts in polar solvents (e.g., water) indicate charge-transfer interactions .

相似化合物的比较

The structural and functional differences between 3,5-diacetyl-2,6-dimethyl-4H-pyran-4-one and related pyranones are summarized below:

2,6-Dimethyl-4H-pyran-4-one (CAS: 1004-36-0)

- Structure : Lacks acetyl groups at positions 3 and 3.

- Synthesis: Prepared via condensation of malononitrile with 2,6-dimethyl-4H-pyran-4-one in acetic anhydride .

- Reactivity: Less reactive due to the absence of electron-withdrawing acetyl groups. Serves as a precursor for dicyanomethylene derivatives (e.g., 4-dicyanomethylene-2,6-dimethyl-4H-pyran) .

- Applications : Used in materials science for electronic modulation due to its simpler structure .

4-Dicyanomethylene-2,6-dimethyl-4H-pyran

- Structure: Features a dicyanomethylene group at position 4, enhancing electron deficiency.

- Synthesis: Derived from 2,6-dimethyl-4H-pyran-4-one and malononitrile under reflux conditions .

- Reactivity: The electron-withdrawing cyano groups increase susceptibility to nucleophilic attack, enabling applications in conductive polymers and optoelectronics .

3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one

- Structure : Contains phenyl groups at positions 2 and 6 and a partially saturated pyran ring.

- Synthesis : Prepared via nucleophilic substitution or Friedel-Crafts alkylation .

- Reactivity : The phenyl groups improve stability and crystallinity, making it suitable for X-ray crystallography studies .

Dehydracetic Acid (DHA, CAS: 771-03-9)

- Structure: A bicyclic pyranone with a lactone ring.

- Synthesis : Formed alongside this compound in DMAP-catalyzed reactions .

- Applications : Widely used as a food preservative and antifungal agent due to its chelating properties .

2,6-Diethyl-3,5-dimethyl-4H-pyran-4-one

- Structure : Ethyl groups at positions 2 and 6 instead of methyl groups.

- Reactivity : Increased lipophilicity from ethyl groups may enhance bioavailability in pharmaceutical applications .

Key Comparative Insights

Structural Influence on Reactivity :

- The acetyl groups in this compound facilitate nucleophilic substitutions and hydrolysis, enabling tailored derivatization .

- Bulkier substituents (e.g., phenyl, ethyl) enhance stability but reduce solubility in polar solvents .

- Electron-withdrawing groups (e.g., cyano, acetyl) increase electrophilicity, broadening utility in materials science .

属性

CAS 编号 |

19396-77-1 |

|---|---|

分子式 |

C11H12O4 |

分子量 |

208.21 g/mol |

IUPAC 名称 |

3,5-diacetyl-2,6-dimethylpyran-4-one |

InChI |

InChI=1S/C11H12O4/c1-5(12)9-7(3)15-8(4)10(6(2)13)11(9)14/h1-4H3 |

InChI 键 |

XFJIXARLDYKCPG-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C(=C(O1)C)C(=O)C)C(=O)C |

规范 SMILES |

CC1=C(C(=O)C(=C(O1)C)C(=O)C)C(=O)C |

同义词 |

3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。